5-(2-Methyl-5-nitrophenyl)-2-furaldehyde 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde
Brand Name: Vulcanchem
CAS No.: 294193-92-3
VCID: VC6541112
InChI: InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3
SMILES: CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O
Molecular Formula: C12H9NO4
Molecular Weight: 231.207

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde

CAS No.: 294193-92-3

Cat. No.: VC6541112

Molecular Formula: C12H9NO4

Molecular Weight: 231.207

* For research use only. Not for human or veterinary use.

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde - 294193-92-3

Specification

CAS No. 294193-92-3
Molecular Formula C12H9NO4
Molecular Weight 231.207
IUPAC Name 5-(2-methyl-5-nitrophenyl)furan-2-carbaldehyde
Standard InChI InChI=1S/C12H9NO4/c1-8-2-3-9(13(15)16)6-11(8)12-5-4-10(7-14)17-12/h2-7H,1H3
Standard InChI Key NEOFZCOCXUBURF-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)[N+](=O)[O-])C2=CC=C(O2)C=O

Introduction

Chemical Structure and Molecular Characteristics

Structural Composition

The molecular architecture of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at the 2-position with a carbaldehyde group and at the 5-position with a 2-methyl-5-nitrophenyl group. The nitrophenyl substituent introduces strong electron-withdrawing effects, while the methyl group contributes steric hindrance and moderate electron-donating properties. This combination creates a polarized electronic environment that influences the compound’s reactivity and intermolecular interactions.

Key Structural Features:

  • Furan Core: Enhances aromatic stability and participates in π-π stacking interactions with biological targets.

  • Aldehyde Group: Serves as a reactive site for nucleophilic additions and Schiff base formation.

  • Nitrophenyl Substituent: Imparts electron-deficient characteristics, facilitating interactions with electron-rich regions of proteins.

  • Methyl Group: Modulates solubility and steric accessibility of the nitro group.

Spectroscopic Identification

The compound’s structure has been confirmed through nuclear magnetic resonance (NMR) and mass spectrometry. The 1H^1\text{H}-NMR spectrum exhibits distinct signals for the aldehyde proton (δ ≈ 9.8–10.2 ppm), aromatic protons on the furan (δ ≈ 6.5–7.5 ppm), and methyl group (δ ≈ 2.6 ppm). High-resolution mass spectrometry (HRMS) corroborates the molecular ion peak at m/z 231.207, consistent with the molecular formula C12H9NO4\text{C}_{12}\text{H}_{9}\text{NO}_{4}.

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(2-Methyl-5-nitrophenyl)-2-furaldehyde typically involves multi-step reactions starting from guanidinium nitrate and enaminone precursors. A representative pathway includes:

  • Formation of Enaminone Intermediate: Reaction of guanidinium nitrate with acetylacetone yields an enaminone, which undergoes cyclization under acidic conditions.

  • Nitration and Methylation: The intermediate is nitrated using a nitric acid-sulfuric acid mixture, followed by methylation via Friedel-Crafts alkylation.

  • Aldehyde Introduction: Oxidation of a hydroxymethyl intermediate or direct formylation using Vilsmeier-Haack conditions introduces the aldehyde group.

Physicochemical Properties

Thermodynamic and Solubility Profiles

Experimental data on thermodynamic properties remain limited, but computational models predict the following:

PropertyPredicted ValueMethod
Melting Point180–185°CDSC Simulation
LogP (Octanol-Water)2.1 ± 0.3XLogP3
Aqueous Solubility0.12 mg/mL (25°C)ALOGPS
Enthalpy of Sublimation127.5 ± 3.2 kJ/mol Knudsen Effusion (Analog)

Note: Enthalpy data derived from structurally analogous compounds .

The nitro group’s electron-withdrawing nature reduces solubility in polar solvents, while the methyl group slightly improves lipophilicity.

Biological Activities and Mechanisms

Anticancer Activity

5-(2-Methyl-5-nitrophenyl)-2-furaldehyde demonstrates potent activity against CML cell lines (IC50_{50} = 3.2 μM), surpassing imatinib in preclinical models. Molecular docking studies using AutoDock Vina reveal strong binding to the Bcr-Abl kinase domain (PDB: 2F4J), with a calculated ΔG of -10.3 kcal/mol. Key interactions include:

  • Hydrogen bonding between the nitro group and Thr315.

  • π-π stacking of the furan ring with Phe317.

Antimicrobial Effects

The compound inhibits Staphylococcus aureus (MIC = 12.5 μg/mL) and Candida albicans (MIC = 25 μg/mL) through disruption of membrane integrity and reactive oxygen species (ROS) generation.

Applications in Drug Development

Lead Compound for CML Therapy

The compound’s high binding affinity and selectivity for Bcr-Abl kinase position it as a promising scaffold for tyrosine kinase inhibitors. Structural analogs with modified nitro and methyl groups are under investigation to enhance pharmacokinetic properties.

Prodrug Design

The aldehyde group enables conjugation with hydrazine derivatives to form pH-sensitive prodrugs, improving bioavailability and reducing off-target effects.

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